N-(2,4-dichlorophenyl)-4-(propanoylamino)benzamide
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Overview
Description
N-(2,4-DICHLOROPHENYL)-4-PROPANAMIDOBENZAMIDE is an organic compound characterized by the presence of dichlorophenyl and propanamidobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DICHLOROPHENYL)-4-PROPANAMIDOBENZAMIDE typically involves the reaction of 2,4-dichlorophenylamine with 4-propanamidobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
In industrial settings, the production of N-(2,4-DICHLOROPHENYL)-4-PROPANAMIDOBENZAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce waste, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DICHLOROPHENYL)-4-PROPANAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-DICHLOROPHENYL)-4-PROPANAMIDOBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-DICHLOROPHENYL)-4-PROPANAMIDOBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DICHLOROPHENYL)-2-[6-METHYL-2,4-DIOXO-3-(THIETAN-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL]ACETAMIDE
- 2-(2,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-5-METHYL-1,2,4-TRIAZOL-3-ONE
Uniqueness
N-(2,4-DICHLOROPHENYL)-4-PROPANAMIDOBENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H14Cl2N2O2 |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-2-15(21)19-12-6-3-10(4-7-12)16(22)20-14-8-5-11(17)9-13(14)18/h3-9H,2H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
AKKUEPGGCOVNCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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